Diacetyloxygallanyl acetate, also known as gallium(III) acetate, is a chemical compound with the molecular formula . It is classified as a metal acetate and is part of the group of gallium compounds. The compound is notable for its potential applications in various scientific fields, particularly in materials science and biochemistry.
Diacetyloxygallanyl acetate can be sourced from various chemical suppliers and is often produced through the reaction of gallium(III) oxide or gallium(III) chloride with acetic acid. This compound is recognized in databases such as PubChem and has been documented in several patents and scientific literature .
Diacetyloxygallanyl acetate falls under the category of organometallic compounds due to its metal (gallium) coordination with organic ligands (acetate groups). It is classified based on its structural characteristics and reactivity patterns, making it relevant for studies in coordination chemistry.
The synthesis of diacetyloxygallanyl acetate typically involves the following methods:
The synthesis requires precise control over temperature, pH, and reaction time to ensure optimal formation of the desired compound. For instance, maintaining a pH around 2 during synthesis helps stabilize the gallium ion in solution .
Diacetyloxygallanyl acetate features a central gallium atom coordinated by three acetate groups. Its structure can be represented by the following chemical notation:
InChI=1S/3C2H4O2.Ga/c3*1-2(3)4;/h3*1H3,(H,3,4);/q;;;+3/p-3
CC(=O)O[Ga](OC(=O)C)OC(=O)C
The molecular geometry suggests that diacetyloxygallanyl acetate exhibits a trigonal bipyramidal coordination around the gallium center.
Diacetyloxygallanyl acetate can undergo various chemical reactions typical of metal acetates, including:
The stability of diacetyloxygallanyl acetate in solution can be influenced by factors such as pH and temperature, affecting its reactivity profile. For instance, at higher pH levels, the hydrolysis rate increases significantly .
The mechanism of action for diacetyloxygallanyl acetate primarily involves its interaction with biological systems or materials:
Research indicates that gallium ions exhibit anti-inflammatory properties and may interfere with iron metabolism in biological systems, which is crucial for therapeutic applications .
Relevant analyses have shown that diacetyloxygallanyl acetate's solubility characteristics make it suitable for various applications in aqueous environments .
Diacetyloxygallanyl acetate has several scientific uses:
CAS No.: 18810-58-7
CAS No.: 13319-33-0
CAS No.:
CAS No.: 656830-26-1
CAS No.: 15145-06-9
CAS No.: 2448269-30-3